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molecular formula C5HClN4O2S B1357950 2-Chloro-5-nitro-4-thiocyanatopyrimidine CAS No. 98027-74-8

2-Chloro-5-nitro-4-thiocyanatopyrimidine

Cat. No. B1357950
M. Wt: 216.61 g/mol
InChI Key: GVMBHKFNIKBISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915268B2

Procedure details

(compound known, e.g. WO 2003/032994) Potassium thiocyanate (0.97 g, 10 mM) was added to a solution of 2,4-dichloro-5-nitropyrimidine (1.94 g 10, mM) in EtOH (40 mL) cooled to 0° C. via an ice bath. The solution was stirred at 0° C. for 30 min, then the bath was removed and the resulting suspension allowed to come to RT over 60 min, when water (100 mL) was added. The precipitate was collected via filtration, washed with ice cold water, dissolved with DCM, dried (MgSO4), filtered and evaporated to yield the titled compound (1.7 g).
Name
Potassium thiocyanate
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[Cl:5][C:6]1[N:11]=[C:10](Cl)[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][N:7]=1>CCO>[Cl:5][C:6]1[N:11]=[C:10]([S:1][C:2]#[N:3])[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][N:7]=1 |f:0.1|

Inputs

Step One
Name
Potassium thiocyanate
Quantity
0.97 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
1.94 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the bath was removed
WAIT
Type
WAIT
Details
to come to RT over 60 min
Duration
60 min
ADDITION
Type
ADDITION
Details
when water (100 mL) was added
FILTRATION
Type
FILTRATION
Details
The precipitate was collected via filtration
WASH
Type
WASH
Details
washed with ice cold water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)SC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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